
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring, a chloromethylene group, and a methoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chloromethylene Group: This step involves the chlorination of a methylene group adjacent to the pyrrole ring, often using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloromethylene group to a methylene group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethylene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Methylene derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its chloromethylene group can form covalent bonds with nucleophilic sites in proteins, leading to changes in protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-3-acetic acid, 4-(methoxycarbonyl)-, methyl ester: Similar structure but lacks the chloromethylene group.
1H-Pyrrole-3-acetic acid, 5-formyl-4-(methoxycarbonyl)-, methyl ester: Contains a formyl group instead of a chloromethylene group.
Uniqueness
1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to the presence of the chloromethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H10ClNO5 |
|---|---|
Molekulargewicht |
259.64 g/mol |
IUPAC-Name |
methyl (2Z)-2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO5/c1-16-7(13)3-5-8(10(15)17-2)6(4-11)12-9(5)14/h4H,3H2,1-2H3,(H,12,14)/b6-4- |
InChI-Schlüssel |
GEJYAMIEIPBURJ-XQRVVYSFSA-N |
Isomerische SMILES |
COC(=O)CC1=C(/C(=C/Cl)/NC1=O)C(=O)OC |
Kanonische SMILES |
COC(=O)CC1=C(C(=CCl)NC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


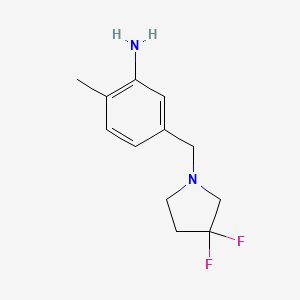
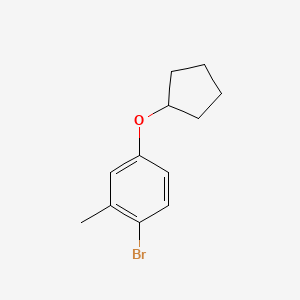
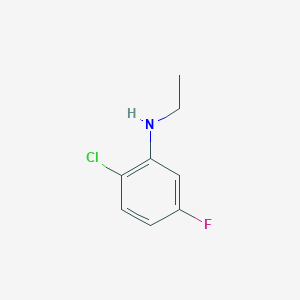
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
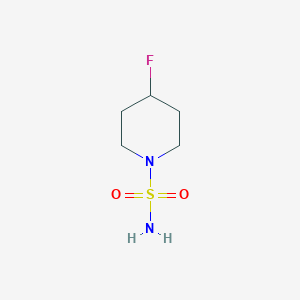
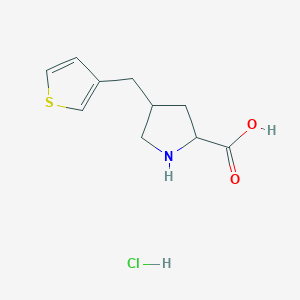
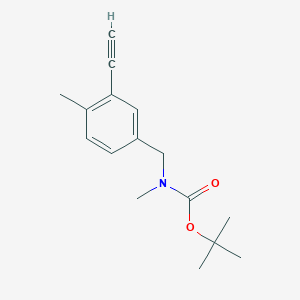
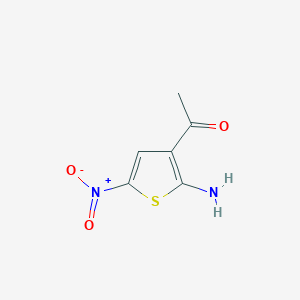
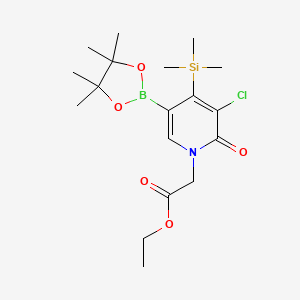
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
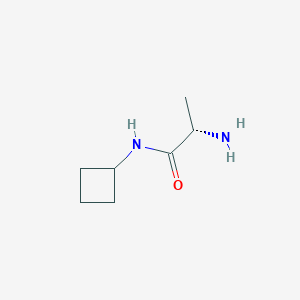
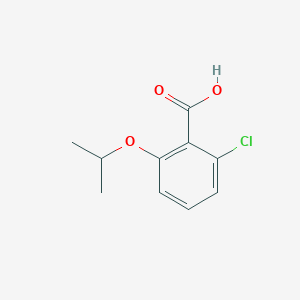
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
